molecular formula C117H199N41O41 B13808171 Pth(44-68)(human)

Pth(44-68)(human)

Cat. No.: B13808171
M. Wt: 2836.1 g/mol
InChI Key: FPGANZUTDSOUMV-HZUDAGDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parathyroid hormone (44-68) (human), also known as Pth(44-68)(human), is a fragment of the human parathyroid hormone. This hormone plays a critical role in regulating calcium homeostasis in the body. The fragment Pth(44-68)(human) consists of 25 amino acids and is involved in various physiological processes, including bone metabolism and calcium regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pth(44-68)(human) is typically synthesized using recombinant DNA technology. The gene encoding the desired peptide fragment is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using techniques such as high-resolution mass spectrometry and SDS-PAGE analyses .

Industrial Production Methods: In an industrial setting, the production of Pth(44-68)(human) involves large-scale fermentation of the genetically modified host organism. The peptide is then extracted and purified through a series of chromatographic steps to ensure high purity and yield. The final product is lyophilized to obtain a stable, white powder that can be reconstituted for various applications .

Chemical Reactions Analysis

Types of Reactions: Pth(44-68)(human) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or specificity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various chemical modifiers for substitution reactions. The reactions are typically carried out under controlled conditions to prevent degradation of the peptide .

Major Products Formed: The major products formed from these reactions include modified versions of Pth(44-68)(human) with enhanced properties. For example, oxidation can introduce disulfide bonds, increasing the peptide’s stability, while substitution reactions can add functional groups that improve its binding affinity to target receptors .

Scientific Research Applications

Pth(44-68)(human) has a wide range of applications in scientific research. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it serves as a model peptide for understanding protein-protein interactions and signaling pathways. In medicine, Pth(44-68)(human) is investigated for its potential therapeutic applications in treating conditions like osteoporosis and hyperparathyroidism. Additionally, it is used in industrial settings for the development of diagnostic assays and therapeutic formulations .

Mechanism of Action

Pth(44-68)(human) exerts its effects by binding to specific receptors on the surface of target cells, such as osteoblasts and renal tubular cells. This binding activates intracellular signaling pathways that regulate calcium and phosphate homeostasis. The peptide fragment interacts with the parathyroid hormone receptor type 1 (PTH1R), leading to the activation of downstream effectors like cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These signaling molecules mediate the physiological effects of Pth(44-68)(human), including increased calcium reabsorption in the kidneys and enhanced bone resorption .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Pth(44-68)(human) include other fragments of the parathyroid hormone, such as Pth(1-34) and Pth(1-84), as well as parathyroid hormone-related peptides like PTHrP and tuberoinfundibular peptide of 39 (TIP39) .

Uniqueness: Pth(44-68)(human) is unique due to its specific amino acid sequence and its ability to selectively activate certain signaling pathways. Unlike the full-length parathyroid hormone, which has broader effects, Pth(44-68)(human) provides a more targeted approach to modulating calcium and phosphate homeostasis. This specificity makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C117H199N41O41

Molecular Weight

2836.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1

InChI Key

FPGANZUTDSOUMV-HZUDAGDISA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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